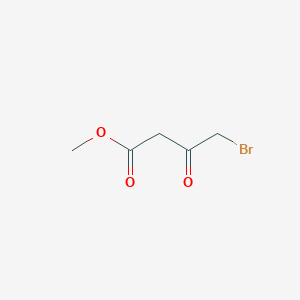
Methyl 4-bromo-3-oxobutanoate
Vue d'ensemble
Description
Methyl 4-bromo-3-oxobutanoate is an organic compound with the molecular formula C5H7BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to the fourth carbon of a butanoate ester, which also contains a ketone group at the third carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl acetoacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time. This ensures consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation Reactions: The compound can participate in aldol condensations, forming larger carbon frameworks.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Condensation: Base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is methyl 4-bromo-3-hydroxybutanoate.
Condensation: Products include β-hydroxy esters and α,β-unsaturated esters.
Applications De Recherche Scientifique
Methyl 4-bromo-3-oxobutanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the synthesis of enzyme inhibitors and other biologically relevant molecules.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-3-oxobutanoate in chemical reactions involves the reactivity of the bromine atom and the ketone group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ketone group can undergo reduction and condensation reactions due to the electrophilic nature of the carbonyl carbon.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins through covalent modification or inhibition. The specific molecular targets and pathways depend on the structure of the final synthesized molecules derived from this compound.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3-oxobutanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-chloro-3-oxobutanoate: Similar in structure but with a chlorine atom instead of a bromine atom.
Methyl 3-oxobutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and non-halogenated counterparts. This reactivity is advantageous in synthetic applications where selective substitution is required.
Propriétés
IUPAC Name |
methyl 4-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWOPRGDPUSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304277 | |
| Record name | Methyl 4-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17790-81-7 | |
| Record name | NSC165240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
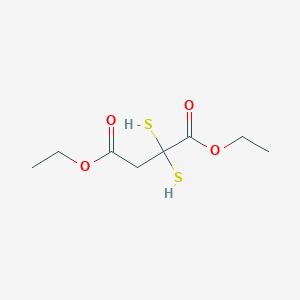
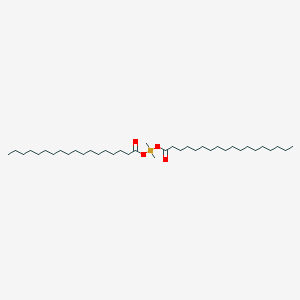
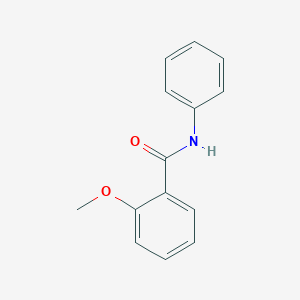

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
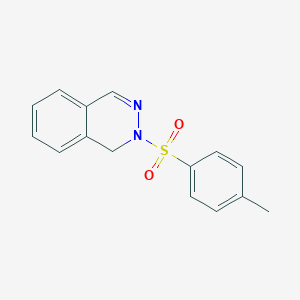


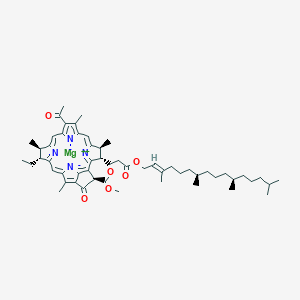
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide](/img/structure/B101403.png)

